(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-propyl-2H-1,4-benzodioxin-3-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
SKRCBSVFWKLKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC2=CC=CC=C2O1)CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,4-Benzodioxan-6-carboxaldehyde
One common route involves the reductive amination of 1,4-benzodioxan-6-carboxaldehyde with ammonia or primary amines to yield the corresponding methanamine derivative.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Aldehyde + Methanolic ammonia | Stir at 20-30 °C for 20-30 min | Intermediate formation | Clear solution formation before hydrogenation |
| Hydrogenation | Raney Nickel catalyst, H2 gas at 50-55 psi, 40-45 °C, 90-120 min | 84.1% | Hydrogenation under nitrogen atmosphere in methanol solvent |
| Isolation | pH adjustment with isopropyl alcohol HCl, filtration, drying at 40 °C | Solid hydrochloride salt obtained | High purity and yield |
This method is efficient for producing the hydrochloride salt of the methanamine derivative with good yield and purity, suitable for further functionalization or use.
Microwave-Assisted Amination
Microwave irradiation has been employed to accelerate the amination reaction of halogenated precursors with 2,3-dihydro-1,4-benzodioxin-6-yl-methylamine.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 3-bromo-4-chloro-thieno[3,2-c]pyridine + 2,3-dihydro-1,4-benzodioxin-6-yl-methylamine + triethylamine | Microwave reactor, 220 °C, 2 h, NMP solvent | 77% | Post-reaction workup includes extraction, drying, and flash chromatography |
This method offers a rapid and high-yielding approach to amine derivatives, leveraging microwave energy to reduce reaction times significantly.
Nucleophilic Substitution Using Sodium Cyanoborohydride
Reductive amination using sodium cyanoborohydride in dichloroethane solvent at room temperature over extended periods (up to 60 h) has been reported.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Aldehyde + amine + NaCNBH3 | 1,2-dichloroethane, 20 °C, 60 h | Moderate yield (not specified) | Purification by flash chromatography |
This method is suitable for sensitive substrates where mild conditions are required, though reaction times are longer.
Reaction Conditions Summary Table
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Methanolic ammonia, Raney Nickel | Methanol | 40-45 °C | 90-120 min | 84.1 | Produces hydrochloride salt |
| Microwave-Assisted Amination | Triethylamine, amine, halogenated precursor | NMP | 220 °C | 2 h | 77 | Rapid, high yield |
| Reductive Amination | Sodium cyanoborohydride | 1,2-dichloroethane | 20 °C | 60 h | Moderate | Mild conditions, longer time |
Mechanistic Insights and Research Findings
- The reductive amination pathway involves initial formation of an imine intermediate between the aldehyde and ammonia or amine, followed by catalytic hydrogenation or chemical reduction to the amine.
- Raney Nickel catalysis under hydrogen atmosphere is effective for selective reduction without over-reduction of the dioxin ring.
- Microwave-assisted methods enhance reaction kinetics by providing uniform heating and energy input, reducing reaction times from hours to minutes.
- Sodium cyanoborohydride is a mild reducing agent that selectively reduces imines in the presence of other functional groups, suitable for sensitive substrates.
- The choice of solvent critically affects reaction efficiency; polar aprotic solvents like NMP and dichloroethane are preferred for amination steps, while methanol is ideal for hydrogenation.
Additional Notes on Starting Materials and Purification
- 2,3-Dihydrobenzodioxin-2-carboxylic acid and its derivatives are commercially available and can be resolved into enantiomers if needed for chiral synthesis.
- Purification typically involves filtration, recrystallization from methanol or isopropyl alcohol, and flash chromatography to achieve high purity.
- The hydrochloride salt form of the amine is often isolated to improve stability and handling.
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Alpha-2C Adrenergic Receptor Antagonism
One of the significant applications of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is its role as an antagonist for the alpha-2C adrenergic receptor. This receptor is involved in several physiological processes, including the modulation of neurotransmitter release and regulation of blood pressure. The patent US8492549B2 highlights its potential use in treating various peripheral and central nervous system diseases, suggesting that compounds with this structure may help manage conditions such as hypertension and depression by modulating adrenergic signaling pathways .
1.2 Neuroprotective Properties
Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that compounds similar to this structure can protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for further development in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxin core followed by amination. The ability to modify the amine group allows for the creation of various derivatives with potentially enhanced pharmacological properties.
Table 1: Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the dioxin ring from phenolic precursors |
| 2 | Alkylation | Introduction of the propyl group to the dioxin structure |
| 3 | Amination | Addition of the methanamine group to form the final compound |
Mechanism of Action
The mechanism of action of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
Physicochemical and Functional Differences
Stability : Hydrochloride salts (e.g., CAS 2165-35-7) exhibit superior shelf-life and reduced hygroscopicity compared to free bases .
Stereochemistry: Enantiomers like the S-isomer (CAS 46049-49-4) demonstrate chiral specificity in drug-receptor interactions, a critical factor absent in non-chiral analogs .
Research Findings and Data
Material Science
- Diazonium-anchored P(EDOT-NH₂) coatings retain electroactivity after 1,000 CV cycles, outperforming physically adsorbed polymers .
Biological Activity
The compound (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a member of the class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which have garnered attention for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that compounds related to 2,3-dihydrobenzo[b][1,4]dioxins exhibit activity as alpha-2C adrenergic receptor antagonists . These receptors are implicated in various physiological processes including neurotransmission and modulation of vascular tone. The antagonistic activity may lead to therapeutic effects in central and peripheral nervous system disorders .
Antiproliferative Effects
Studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed varying levels of potency against different cancer cell lines, with IC50 values ranging from 30 nM to 0.45 µM in HeLa and A549 cells. This suggests a strong inhibitory effect on cell proliferation .
- Mechanism : The antiproliferative activity is associated with the inhibition of tubulin polymerization and induction of apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9 .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Tubulin inhibition; apoptosis induction |
| A549 | 43 | Tubulin inhibition; apoptosis induction |
| HT-29 | 38 | Tubulin inhibition; apoptosis induction |
Cell Cycle Arrest
The compound has been shown to induce G2/M phase arrest in treated cells. This was evidenced by a significant accumulation of cells in the G2/M phase following treatment with the compound at concentrations as low as 25 nM . The mechanism involves upregulation of cyclin B and downregulation of phosphorylated cdc2, which are critical regulators of the mitotic checkpoint .
In Vivo Studies
In vivo investigations using zebrafish models have confirmed the antiproliferative effects observed in vitro. The compound demonstrated a dose-dependent response similar to that seen in human cancer cell lines, reinforcing its potential as a therapeutic agent in oncology .
Clinical Implications
Given its activity as an alpha-2C antagonist and its antiproliferative properties, there is potential for this compound to be developed for treating conditions such as:
- Cancer
- Neurological disorders involving adrenergic signaling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
